molecular formula C15H18N2O7 B2722137 3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid CAS No. 1922787-48-1

3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid

Cat. No. B2722137
CAS RN: 1922787-48-1
M. Wt: 338.316
InChI Key: RYPNARKFSGIVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .


Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antagonistic Activity on Receptors

The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, an analogue with structural similarities, has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. It demonstrated significant efficacy in vivo models of bone turnover, indicating its potential for clinical development in treating osteoporosis (Hutchinson et al., 2003).

Polymerization Catalyst

β-imidazolyl-4(5)-propanoic acid has been shown to act as a specific catalyst in the polymerization of unprotected 5′-desoxyribonucleotides, achieving an overall yield of di- and oligonucleotides about 40 – 50%. This highlights its utility in nucleotide chemistry and potential applications in biotechnology and drug development (Pongs & Ts'o, 1969).

Ligand Efficiency in Catalysis

3-(Diphenylphosphino)propanoic acid, another structurally related ligand, has proven to be an efficient catalyst for copper-catalyzed C-N coupling reactions. This research underscores the versatility of such compounds in facilitating the synthesis of various organic molecules, potentially including derivatives of the initial compound of interest (Liu et al., 2014).

Antiproliferative Properties on Cancer Cell Lines

Novel triphenyltin(IV) compounds synthesized with derivatives of propanoic acid, including 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid, demonstrated very good antiproliferative activity on various human cancer cell lines. This suggests a promising avenue for the development of new chemotherapeutic agents (Pantelić et al., 2021).

Corrosion Inhibition for Mild Steel

Amino acids based corrosion inhibitors, including derivatives with structural similarity to the compound of interest, showed high efficiency in protecting mild steel against corrosion. This application is crucial for industries where steel longevity and integrity are vital (Srivastava et al., 2017).

Mechanism of Action

The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

properties

IUPAC Name

3-[2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7/c1-22-10-6-8(7-11(23-2)13(10)24-3)17-14(20)9(16-15(17)21)4-5-12(18)19/h6-7,9H,4-5H2,1-3H3,(H,16,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPNARKFSGIVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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